molecular formula C13H13NO2S B14527794 Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 62381-93-5

Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No.: B14527794
CAS No.: 62381-93-5
M. Wt: 247.31 g/mol
InChI Key: XMXPDZKCTRNRHB-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a sulfinyl group attached to a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide typically involves the oxidation of the corresponding sulfide. One common method is the reaction of 2-[[(4-methylphenyl)methyl]thio]pyridine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products

    Oxidation: Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide.

    Reduction: Pyridine, 2-[[(4-methylphenyl)methyl]thio]-, 1-oxide.

Scientific Research Applications

Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-methyl-, 1-oxide
  • Pyridine, 4-methyl-, 1-oxide
  • Pyridine, 2-[[(4-methylphenyl)methyl]thio]-, 1-oxide

Uniqueness

Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfide and sulfonyl analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

62381-93-5

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(16)13-4-2-3-9-14(13)15/h2-9H,10H2,1H3

InChI Key

XMXPDZKCTRNRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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